molecular formula C22H28N6O2S B5215619 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5215619
M. Wt: 440.6 g/mol
InChI Key: NHVFTSHDBNMCND-UHFFFAOYSA-N
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Description

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The resulting benzimidazole is then functionalized with a sulfanyl group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The scalability of the process is crucial for commercial applications, and methods such as microwave-assisted synthesis and green chemistry approaches are often explored to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is primarily investigated for its potential as a therapeutic agent. The compound is a derivative of purine and exhibits properties that may be beneficial in the treatment of various diseases.

Case Studies and Findings:

  • Antitumor Activity: Research has indicated that similar benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines. Studies suggest that the incorporation of the benzimidazole moiety enhances the antitumor activity of purine derivatives .
  • Antiviral Properties: Compounds with structural similarities have shown promise as antiviral agents. For instance, modifications to the purine structure can lead to enhanced activity against viral enzymes, making them potential candidates for antiviral drug development .

Biochemical Applications

The compound's structural features make it a candidate for various biochemical applications, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition:

Compounds like this compound are being studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for metabolic disorders.

Material Science

The unique properties of this compound also lend themselves to applications in material science, particularly in the development of new materials with specific electronic or optical properties.

Nanocomposites:

Research into nanocomposites incorporating purine derivatives suggests that they can enhance the mechanical and thermal properties of polymers. The incorporation of benzimidazole derivatives into polymer matrices could lead to materials with improved performance characteristics .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-yl)phenol: Known for its antimicrobial properties.

    1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole: Exhibits significant biological activity.

    2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole: Used in medicinal chemistry for its pharmacological properties.

Uniqueness

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of a benzimidazole core with a purine moiety and a nonyl chain. This structural diversity enhances its potential for various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2S/c1-3-4-5-6-7-8-11-14-28-17-18(27(2)21(30)26-19(17)29)25-22(28)31-20-23-15-12-9-10-13-16(15)24-20/h9-10,12-13H,3-8,11,14H2,1-2H3,(H,23,24)(H,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVFTSHDBNMCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1SC3=NC4=CC=CC=C4N3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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